molecular formula C12H16N4O B2662570 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 1955519-55-7

3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2662570
CAS No.: 1955519-55-7
M. Wt: 232.287
InChI Key: JIEWUHPXIOZWIX-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a chemical compound with the molecular formula C12H22N4O and an average molecular mass of 238.335 g/mol . It is a quinazolinone derivative, a class of heterocyclic compounds known for their significant and diverse pharmacological profiles . Researchers are interested in quinazolinone scaffolds due to their wide range of documented biological activities, which include antimicrobial, anti-inflammatory, analgesic, antitumor, and anticonvulsant properties . The specific 4-imino substitution pattern and the 2-(dimethylamino)ethyl side chain at the 3-position present in this compound offer a distinct framework for chemical exploration and structure-activity relationship (SAR) studies. This makes it a valuable intermediate for synthetic chemists and medicinal chemistry researchers aiming to develop new bioactive molecules . The compound is provided for research and development purposes strictly within laboratory settings. It is not for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-amino-3-[2-(dimethylamino)ethyl]quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-15(2)7-8-16-11(13)9-5-3-4-6-10(9)14-12(16)17/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEWUHPXIOZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=C2C=CC=CC2=NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with dimethylaminoethyl chloride under basic conditions to form the intermediate. This intermediate is then cyclized under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is C11H15N3OC_{11}H_{15}N_3O with a molecular weight of approximately 203.26 g/mol. The compound's structure features a tetrahydroquinazoline framework, which is pivotal for its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of tetrahydroquinazolines exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the dimethylaminoethyl group can enhance potency and selectivity against specific tumor types.

Neuropharmacology

The dimethylamino group suggests potential activity at neurotransmitter receptors. Early studies indicate that compounds with similar structures may act as modulators of serotonin and dopamine pathways, making them candidates for developing treatments for neurological disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary investigations have suggested that 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further exploration into its mechanism of action and efficacy.

Enzyme Inhibition

Research has indicated that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have explored its role in inhibiting enzymes related to cancer metabolism, which could provide a novel approach to cancer therapy.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydroquinazolines, including 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one. These derivatives were tested against human breast cancer cell lines (MCF-7). The results indicated that specific modifications increased cytotoxicity by up to 50% compared to the parent compound .

Case Study 2: Neuropharmacological Effects

A research article focused on the neuropharmacological effects of similar compounds highlighted the potential of tetrahydroquinazolines in modulating serotonin receptors. In vivo studies demonstrated significant anxiolytic effects when administered to rodent models . The findings suggest that further development could lead to new treatments for anxiety disorders.

Case Study 3: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various tetrahydroquinazoline derivatives against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Biological Activity

The compound 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a member of the tetrahydroquinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Pharmacological Effects

Research indicates that tetrahydroquinazoline derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that compounds similar to 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one can inhibit tumor cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Tetrahydroquinazolines have been reported to possess antimicrobial activity. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
  • Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanisms underlying the biological activity of 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Certain tetrahydroquinazolines act as inhibitors for enzymes involved in cancer progression and microbial growth.
  • Modulation of Signaling Pathways : These compounds may influence signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cell survival and proliferation.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroquinazoline derivatives for their antitumor properties. The results indicated that modifications to the dimethylamino group significantly enhanced cytotoxic effects on human breast cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM .

Case Study 2: Neuroprotection

In a neuroprotection study involving oxidative stress models, researchers found that certain tetrahydroquinazolines could reduce neuronal cell death by up to 40% compared to control groups. This effect was attributed to the compounds' ability to scavenge free radicals and inhibit apoptotic signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AntitumorTetrahydroquinazoline AIC50 = 12 µM on breast cancer cells
AntimicrobialTetrahydroquinazoline BInhibition of bacterial growth
NeuroprotectiveTetrahydroquinazoline C40% reduction in neuronal death

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one and related compounds:

Compound Name / Code Core Structure Key Substituents Molecular Weight (g/mol) Primary Use/Activity Source
Main Compound Tetrahydroquinazolinone 3-(dimethylaminoethyl), 4-imino ~220–240 (estimated) Synthetic building block
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one Dihydroquinazolinone 2-(ethylaminomethyl) 203.24 Medicinal chemistry research
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one Dihydroquinazolinone 2-ethyl, 2-methyl ~190–210 (estimated) Unknown (structural analogue)
D1 () Thiazolidin-4-one (rhodanine) 3-(dimethylaminoethyl), 5-benzylidene Not provided Antimicrobial agents
USP Sumatriptan Related Compound A () Indole-pyrazole Complex dimethylaminoethyl-indolyl substituents 613.77 Pharmaceutical impurity/metabolite
3-[2-(Hydroxymethyl)-4-methoxyphenyl]-6-methoxyquinazolinone Quinazolinone 3-(hydroxymethyl-4-methoxyphenyl), 6-methoxy Not provided Potential solubility modifier

Structural and Functional Analysis:

Core Structure Variations: The main compound and its quinazolinone analogues () share a bicyclic nitrogen-containing core, whereas compounds like D1 () and USP Sumatriptan-related compounds () feature thiazolidinone or indole-based cores. These structural differences significantly alter electronic properties and biological targets.

For example, D1’s thiazolidinone core with a benzylidene group demonstrates antimicrobial activity, suggesting that core flexibility and substituent positioning are critical for biological activity .

Applications :

  • The main compound’s role as a building block () contrasts with D1’s antimicrobial focus () and USP-related compounds’ pharmaceutical relevance (). The hydroxymethyl and methoxy groups in ’s compound may improve solubility, making it suitable for aqueous-phase reactions .

Research Findings and Key Observations

Antimicrobial Potential: Thiazolidinone derivatives (e.g., D1 in ) with dimethylaminoethyl groups exhibit notable antimicrobial activity, though the main compound’s efficacy in this area remains untested .

Pharmaceutical Relevance: USP Sumatriptan-related compounds () highlight the importance of dimethylaminoethyl-containing structures in drug development, albeit with more complex architectures.

Synthetic Utility: The main compound’s commercial availability and moderate pricing (€448.00/5g) position it as a versatile intermediate for synthesizing quinazolinone-based libraries .

Q & A

Q. Basic Structural Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify protons and carbons in the tetrahydroquinazolinone core. The dimethylaminoethyl side chain shows characteristic peaks at δ 2.2–2.5 ppm (N–CH3_3) and δ 3.4–3.6 ppm (CH2_2–N) .
  • X-ray Crystallography : Single-crystal analysis resolves conformational details, such as the planarity of the quinazolinone ring and intramolecular hydrogen bonds (e.g., N–H···O=C interactions) .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Q. Basic Biological Activity Assessment

  • Cytotoxicity Assays : GI50_{50} values (50% growth inhibition) can be determined using human cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays. Analogous compounds exhibit GI50_{50} values <20 µM, indicating potent activity .
  • Enzyme Inhibition Studies : Kinase inhibition assays (e.g., EGFR, VEGFR) assess targeting of oncogenic pathways.

How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Advanced Computational Analysis
Density Functional Theory (DFT) at the B3LYP/SDD level calculates:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge transfer potential.
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic regions (e.g., imino group) for electrophilic attack .
  • Torsional Angles : Predicts conformational flexibility; e.g., the dimethylaminoethyl chain adopts a gauche conformation to minimize steric strain .

How should researchers address contradictory biological activity data across studies?

Q. Advanced Data Contradiction Analysis

  • Assay Reprodubility : Validate results using multiple cell lines and independent labs.
  • Structural Validation : Confirm compound purity via HPLC and mass spectrometry to rule out degradation products.
  • Structural Analog Testing : Compare activities of derivatives (e.g., thiadiazole-substituted vs. phenyl-substituted analogs) to identify critical pharmacophores .

What factors influence regioselectivity in the synthesis of tetrahydroquinazolinone derivatives?

Q. Advanced Reaction Optimization

FactorImpactExample
Substituent Electronics Electron-withdrawing groups (e.g., -NO2_2) favor C-2 functionalization.3-Nitro derivatives form via electrophilic substitution .
Catalyst Lewis acids (e.g., ZnCl2_2) direct cyclization to the 4-imino position.Improved yield (85%) with ZnCl2_2 .
Solvent Polarity Polar aprotic solvents (e.g., DMF) stabilize transition states.DMF increases reaction rate by 30% vs. THF .

How do structural modifications alter the pharmacological profile of this compound?

Q. Advanced Structure-Activity Relationship (SAR)

ModificationBiological ImpactReference
Dimethylaminoethyl Side Chain Enhances blood-brain barrier penetration for CNS targets.
4-Imino Group Critical for H-bonding with enzyme active sites (e.g., topoisomerase II).
Thiadiazole Substituents Improve antimicrobial activity (MIC: 2 µg/mL against S. aureus).

What storage conditions are recommended for long-term stability?

Q. Basic Stability and Storage

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use inert gas (N2_2 or Ar) to avoid oxidation of the imino group.
  • Solvent : Lyophilize and store as a solid; avoid DMSO due to hygroscopicity .

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